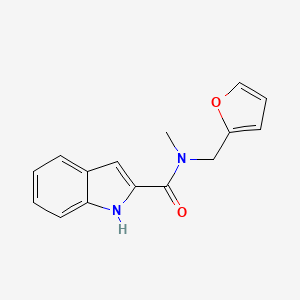
(2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate, also known as PQ1, is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. PQ1 belongs to the class of quinoline carboxylic acid derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate is not fully understood. However, it is believed that (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
(2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate has also been shown to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. However, one limitation is that the mechanism of action of (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate. One area of research could focus on further elucidating the mechanism of action of (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate. Another area of research could focus on developing new derivatives of (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate with improved pharmacological properties. Additionally, (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate could be studied for its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate involves the reaction of 2-oxo-1-pyrrolidine ethylamine with 2-oxo-1H-quinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction takes place in anhydrous conditions and yields (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate as a white crystalline solid.
Applications De Recherche Scientifique
(2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate has been extensively researched for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate has also been studied for its potential use as a diagnostic tool for detecting cancer cells.
Propriétés
IUPAC Name |
(2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-14-9-12(11-5-1-2-6-13(11)17-14)16(21)22-10-15(20)18-7-3-4-8-18/h1-2,5-6,9H,3-4,7-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKOMLMTYCVFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)

![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)
![2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)







![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)